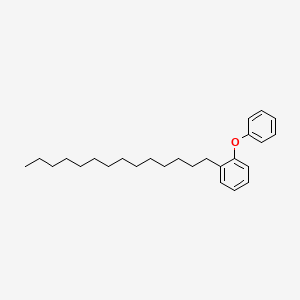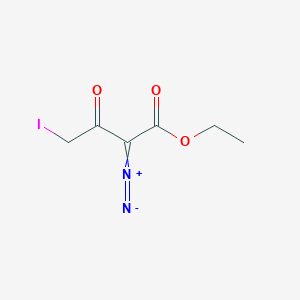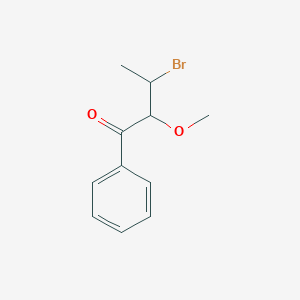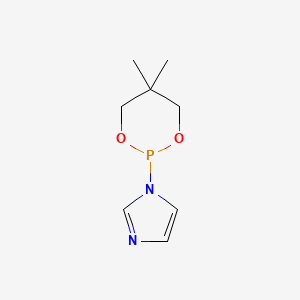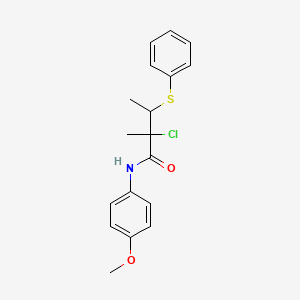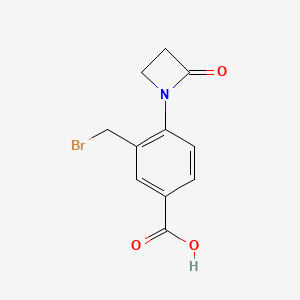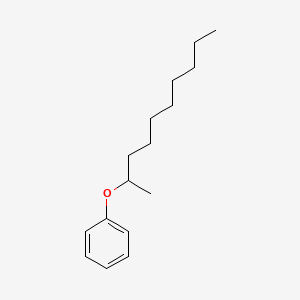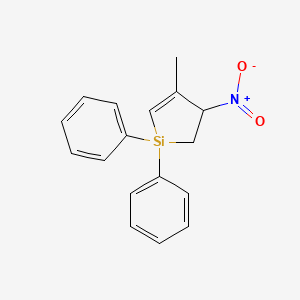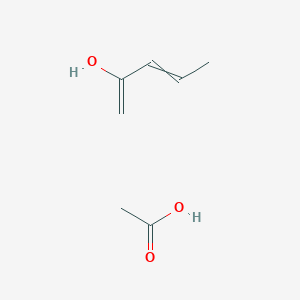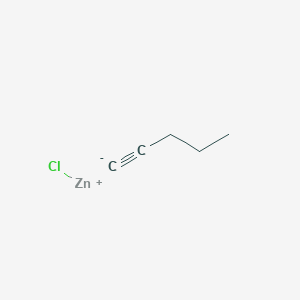
Zinc, chloro-1-pentynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro-1-pentynyl- is an organozinc compound with the molecular formula C5H7ClZn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a chloro-1-pentynyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro-1-pentynyl- typically involves the reaction of 1-chloro-1-pentyne with a zinc reagent. One common method is the reaction of 1-chloro-1-pentyne with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Zinc, chloro-1-pentynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro-1-pentynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted pentynyl derivatives.
Scientific Research Applications
Zinc, chloro-1-pentynyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Zinc, chloro-1-pentynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the chloro-1-pentynyl group, allowing it to participate in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1-pentynyl)trimethylsilane: Similar in structure but contains a trimethylsilyl group instead of a zinc atom.
1-Chloro-5-trimethylsilyl-4-pentyne: Another related compound with a trimethylsilyl group.
Uniqueness
Zinc, chloro-1-pentynyl- is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to its silicon-containing counterparts.
Properties
CAS No. |
86650-50-2 |
|---|---|
Molecular Formula |
C5H7ClZn |
Molecular Weight |
167.9 g/mol |
IUPAC Name |
chlorozinc(1+);pent-1-yne |
InChI |
InChI=1S/C5H7.ClH.Zn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OXSATWOLZKYFHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC#[C-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


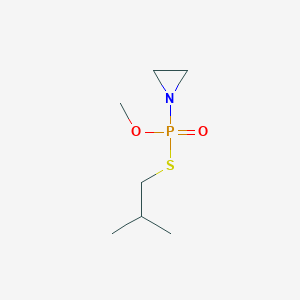
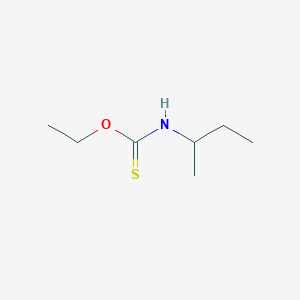
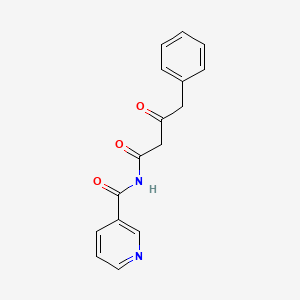
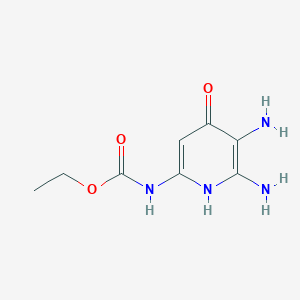
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
